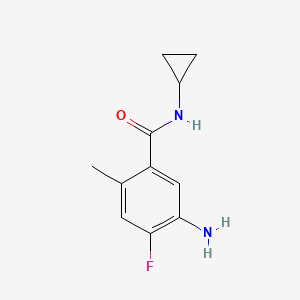

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

Descripción general

Descripción

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a synthetic compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 4-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Amidation: The resulting 5-amino-4-fluoro-2-methylbenzoic acid is then reacted with cyclopropylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is investigated as a lead compound in drug discovery programs due to its promising biological activities:

- Anticancer Activity : In vitro studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Neurological Applications : Preliminary research points to its ability to modulate neurotransmitter pathways, which may lead to therapeutic applications in treating neurological disorders .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes relevant in oncology and neurology. Its structural features enhance binding affinity to protein sites involved in various physiological processes. Interaction studies using techniques such as surface plasmon resonance have demonstrated significant interactions with biological macromolecules .

Antimicrobial Properties

Research has also explored its antimicrobial properties, indicating potential uses in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in specific cancer cell lines, supporting its development as an anticancer therapeutic .

- Neurological Applications : Research indicated potential effects on serotonin receptors (5-HT receptors), which could elucidate its role in psychiatric disorders .

- Selectivity Profiles : Ongoing studies are examining the selectivity profiles at various receptor sites, which may help optimize its efficacy as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Comparison

Compared to similar compounds, 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the cyclopropyl group may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Actividad Biológica

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a synthetic compound with a unique structure that includes an amino group, a cyclopropyl group, and a fluorinated aromatic ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity, particularly as an enzyme inhibitor and its interactions with various biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 208.24 g/mol

- Structural Features : The compound features a 4-fluoro substitution on the benzene ring, which enhances its biological activity by increasing binding affinity to target proteins.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological responses such as:

- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its potential as an anti-cancer agent.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been identified as an inhibitor of specific enzyme targets relevant in oncology and neurology. The structural features of the compound contribute to its affinity for binding to protein sites involved in various physiological processes .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparison with other related compounds. The following table summarizes some similar compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide | Contains a bromine atom instead of a methyl group | Potentially different reactivity; may exhibit varied biological activities due to halogen substitution |

| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | Secondary amide with phenyl substitution | Evaluated for kinase inhibition in cancer therapy |

| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | Dibromo substitution on biphenyl | Assessed for antitumor activity |

This comparative analysis illustrates how variations in functional groups and molecular structure can lead to distinct chemical properties and biological activities, highlighting the uniqueness of this compound within this class of compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent.

- Neurological Applications : Preliminary research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter pathways .

- Selectivity Profiles : Ongoing studies are focusing on the selectivity profiles of this compound at various serotonin receptors (5-HT receptors), which could elucidate its role in psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is advised. Begin with nitration of the benzamide precursor, followed by fluorination and cyclopropane amidation. Key parameters include temperature control (e.g., 0–5°C for nitration to avoid side reactions) and solvent selection (e.g., DMF for amidation). Reaction progress can be monitored via TLC or HPLC. For cyclopropane incorporation, use Buchwald-Hartwig coupling with Pd catalysts under inert conditions .

Q. How should researchers confirm the purity and structural identity of this compound in the absence of vendor-provided analytical data?

- Methodological Answer : Use orthogonal techniques:

- NMR (¹H/¹³C/¹⁹F) to verify substituent positions (e.g., fluorine at C4, cyclopropyl group).

- HPLC-MS (reverse-phase C18 column, ESI+ mode) to assess purity (>95%) and detect trace impurities.

- Elemental Analysis to validate empirical formula (C₁₂H₁₄FN₃O).

- Cross-reference with Sigma-Aldrich’s disclaimer on analytical data gaps to justify rigorous in-house validation .

Q. What stability studies are critical for handling this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via DSC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.

- Solution Stability : Assess in common solvents (DMSO, ethanol) over 72 hours using HPLC.

- Note: Cyclopropane rings and fluoro groups may confer hydrolytic sensitivity; use anhydrous storage .

Q. Which spectroscopic techniques are most effective for distinguishing positional isomers in this benzamide derivative?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for fluorine at C4 vs. other positions.

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) to confirm substitution patterns.

- X-ray Crystallography : Resolve ambiguities in cyclopropane orientation and hydrogen bonding .

Q. How can researchers design a robust protocol for solubility and partition coefficient (LogP) determination?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV quantification.

- LogP : Octanol-water partitioning via HPLC retention time correlation (e.g., C18 column, isocratic elution).

- Predictions via software (e.g., MarvinSketch) should be validated experimentally due to fluorinated and cyclopropane moieties .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or MS fragmentation patterns)?

- Methodological Answer :

- NOE Discrepancies : Perform 2D NMR (NOESY/ROESY) to confirm spatial proximity of substituents.

- MS Anomalies : Use high-resolution MS (HRMS-ESI) to distinguish isobaric interferences.

- Case Study : A related benzamide compound showed unexpected Cl/F exchange artifacts during MS; isotopic pattern analysis resolved this .

Q. What computational strategies are recommended for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology-modeled enzyme structures (e.g., HDACs or kinases).

- MD Simulations : Simulate ligand-protein binding in explicit solvent (GROMACS/AMBER) for ≥100 ns.

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potentials and H-bond donor/acceptor sites .

Q. How can researchers investigate the compound’s role in modulating bacterial enzyme pathways (e.g., acps-pptase)?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., acetyl-CoA analogs) to monitor inhibition kinetics (IC₅₀ determination).

- Pathway Analysis : RNA-seq or metabolomics to track downstream effects on fatty acid biosynthesis.

- Reference : A trifluoromethyl-benzamide analog showed dual pptase inhibition, suggesting similar mechanisms .

Q. What strategies mitigate challenges in scaling up multi-step syntheses (e.g., low yields in cyclopropane amidation)?

- Methodological Answer :

- Catalyst Screening : Test Pd/Xantphos systems for improved coupling efficiency.

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., nitration) to enhance reproducibility.

- Work-Up Optimization : Replace column chromatography with crystallization (e.g., ethanol/water antisolvent) .

Q. How to design a structure-activity relationship (SAR) study focusing on the cyclopropyl and fluoro substituents?

- Methodological Answer :

- Analog Synthesis : Replace cyclopropane with other rings (e.g., cyclobutane) or vary fluorine position.

- Biological Testing : Compare IC₅₀ values against kinase panels or bacterial growth assays.

- Data Analysis : Use 3D-QSAR (CoMFA) to correlate substituent effects with activity .

Propiedades

IUPAC Name |

5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTWWSZVXBJXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2CC2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.